S-(2-Sulfanylethyl) 3-chloropropanethioate
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Overview
Description
S-(2-Sulfanylethyl) 3-chloropropanethioate is an organic compound with the molecular formula C₅H₉ClOS₂. . This compound is characterized by the presence of both a sulfanyl group and a chloropropanethioate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Sulfanylethyl) 3-chloropropanethioate typically involves the reaction of 3-chloropropanethioic acid with 2-mercaptoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microfluidic systems can be employed to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
S-(2-Sulfanylethyl) 3-chloropropanethioate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloropropanethioate group can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
S-(2-Sulfanylethyl) 3-chloropropanethioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the development of therapeutic agents and diagnostic tools.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of S-(2-Sulfanylethyl) 3-chloropropanethioate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function. Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-(2-Sulfanylethyl) 3-chloropropanethioate include:
- S-(2-Sulfanylethyl) 3-bromopropanethioate
- S-(2-Sulfanylethyl) 3-iodopropanethioate
- S-(2-Sulfanylethyl) 3-fluoropropanethioate
Uniqueness
What sets this compound apart is its specific reactivity due to the presence of the chlorine atomIts unique combination of sulfanyl and chloropropanethioate groups also provides versatility in different chemical transformations .
Properties
CAS No. |
653577-69-6 |
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Molecular Formula |
C5H9ClOS2 |
Molecular Weight |
184.7 g/mol |
IUPAC Name |
S-(2-sulfanylethyl) 3-chloropropanethioate |
InChI |
InChI=1S/C5H9ClOS2/c6-2-1-5(7)9-4-3-8/h8H,1-4H2 |
InChI Key |
SPMORKZMZNGGCK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(=O)SCCS |
Origin of Product |
United States |
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